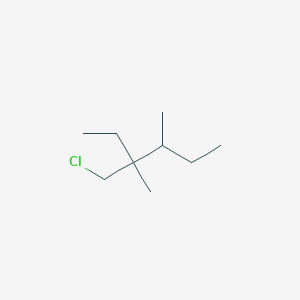
3-(Chloromethyl)-3,4-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3,4-dimethylhexane is an organic compound characterized by the presence of a chloromethyl group attached to a hexane backbone with two methyl groups at the 3 and 4 positions. This compound falls under the category of organochlorides, which are widely used in various chemical industries due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3,4-dimethylhexane typically involves the chloromethylation of 3,4-dimethylhexane. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride . The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl intermediate that reacts with the hexane derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for better control of reaction parameters and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Amines, ethers, or thioethers.
Oxidation Products: Alcohols or carboxylic acids.
Reduction Products: Alkanes.
Applications De Recherche Scientifique
3-(Chloromethyl)-3,4-dimethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3,4-dimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Electrophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
Oxidative Pathways: The compound can undergo oxidation, forming reactive intermediates that participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)benzoyloxybenzoic acid: Another chloromethyl derivative used in pharmaceutical research.
Cycloalkanes: Compounds like cyclopentane and cyclohexane share similar reactivity patterns due to their saturated hydrocarbon nature.
Uniqueness: 3-(Chloromethyl)-3,4-dimethylhexane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the hexane backbone. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
3-(chloromethyl)-3,4-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3 |
Clé InChI |
PXHCIALOHCXIOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)(CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


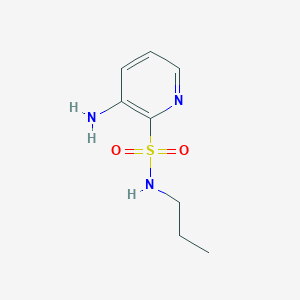

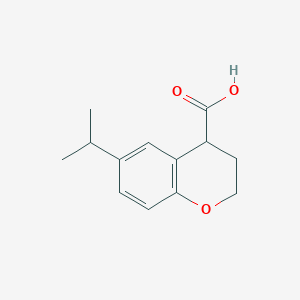

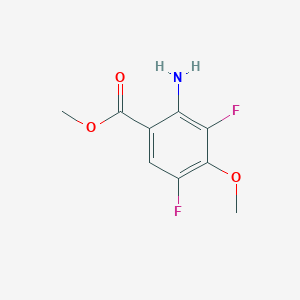
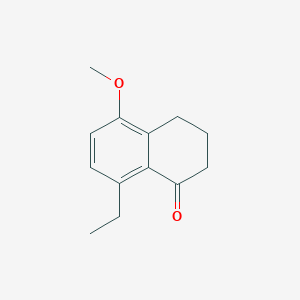
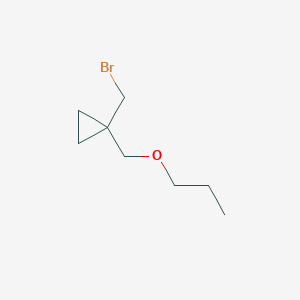

![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
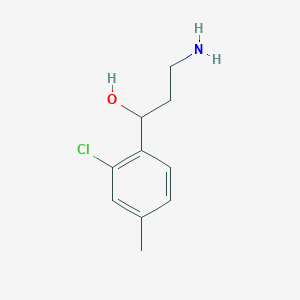
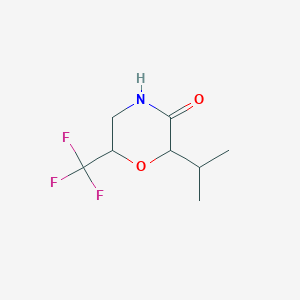
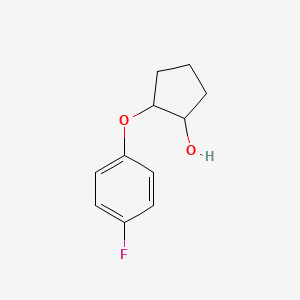
![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)

